1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole
Overview
Description
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole, also known as CP-47,497, is a synthetic cannabinoid compound that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. CP-47,497 has been extensively studied for its potential therapeutic applications, as well as its biochemical and physiological effects.
Mechanism of Action
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole acts as a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. It binds to these receptors and activates them, resulting in the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the analgesic, anti-inflammatory, and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as protect against neuronal damage caused by oxidative stress and inflammation. In addition, this compound has been found to have potential applications in the treatment of addiction and withdrawal symptoms associated with drug abuse.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise control over the activation of these receptors, which is important for studying their effects on various physiological and biochemical processes. However, one of the limitations of this compound is its potential for toxicity and adverse effects, particularly at high doses. This must be taken into consideration when designing and conducting experiments with this compound.
Future Directions
There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole. One area of interest is its potential applications in the treatment of addiction and withdrawal symptoms associated with drug abuse. Another area of interest is its potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to better understand the biochemical and physiological effects of this compound, as well as its potential for toxicity and adverse effects.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have analgesic and anti-inflammatory effects, as well as neuroprotective properties. In addition, this compound has been found to have potential applications in the treatment of addiction and withdrawal symptoms associated with drug abuse.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-(1-pyrrolidin-1-ylcyclopentyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5/c1-13-6-7-14(18)12-15(13)23-16(19-20-21-23)17(8-2-3-9-17)22-10-4-5-11-22/h6-7,12H,2-5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNVWZFYVSWOPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)C3(CCCC3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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